Diacetamate, also known as N-[4-(acetyloxy)phenyl]acetamide, is a chemical compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of approximately 193.1992 g/mol. Its structure features an aromatic ring with both an acetamide group and an acetate group, which influences its chemical properties and biological activity. Diacetamate is primarily recognized as a derivative of acetaminophen, formed through the acetylation of 4-aminophenol, and it plays a significant role in various biochemical processes and synthetic pathways .
Diacetamate is a crucial intermediate in polyamine metabolism, a pathway essential for cell growth, proliferation, and differentiation. Studies have shown that diacetamate levels can influence various cellular processes, including:
Diacetamate's potential to modulate polyamine metabolism and signaling has led to its investigation in various pharmaceutical research areas, including:
Diacetamate's role in plant growth and development has also sparked interest in its potential agricultural applications. Studies suggest that diacetamate:
Diacetamate has garnered interest due to its potential biological activities. It is studied for its role in modulating polyamine metabolism, which is crucial for cell growth and differentiation. Additionally, diacetamate may influence cellular signaling pathways, making it a candidate for further investigation in pharmaceutical research . The compound's mechanism of action primarily involves its conversion to acetaminophen, which inhibits cyclooxygenase enzymes, thereby reducing pain and inflammation .
The synthesis of diacetamate typically involves the following steps:
In industrial settings, this process is conducted under controlled conditions using large-scale reactors, often employing solvents like water or organic solvents to enhance reaction efficiency .
Diacetamate has several applications across different fields:
Diacetamate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure/Functionality | Unique Aspects |
---|---|---|
Acetaminophen | Parent compound; analgesic properties | Widely used as a pain reliever; lacks dual acetylation. |
Acetanilide | Analgesic and antipyretic properties | Single acetyl group; less soluble than diacetamate. |
Phenacetin | Acetylated derivative of p-phenetidine | Previously used analgesic; associated with safety concerns. |
Uniqueness of Diacetamate: Diacetamate's dual acetylation not only affects its solubility and stability but also enhances its pharmacokinetic properties compared to acetaminophen, positioning it as a potential prodrug with unique therapeutic implications .
Diacetamate’s discovery is intertwined with the development of acetaminophen in the mid-20th century. Early synthetic routes for acetaminophen involved the acetylation of 4-aminophenol, a process that occasionally yielded diacetamate as a byproduct due to over-acetylation . For example, the reaction of 4-aminophenol with acetic anhydride under anhydrous conditions was found to produce diacetamate in up to 15% yield when excess reagent was used .
The compound was first characterized in the 1960s during studies on the stability of acetaminophen-aspirin mixtures, where diacetamate formed via transacetylation . Its identification as Acetaminophen Impurity H in pharmacopeial standards further solidified its significance in quality control for pharmaceutical formulations .
Diacetamate’s structural relationship to acetaminophen underpins its pharmacological and toxicological relevance:
Diacetamate: Acetaminophen: O O || || CH₃C-O-C₆H₄-NHCOCH₃ HO-C₆H₄-NHCOCH₃
Diacetamate differs by an additional acetyl group on the phenolic oxygen.
Diacetamate is an organic compound characterized by the molecular formula C₁₀H₁₁NO₃, with a molecular weight of 193.20 grams per mole [1] [3] [4]. The compound exhibits distinct physical properties that reflect its aromatic amide-ester structure and functional group characteristics.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₃ | [1] [3] [4] |
Molecular Weight | 193.20 g/mol | [1] [7] [8] |
Melting Point | 155°C | [7] [13] |
Boiling Point | 376.4 ± 25.0°C at 760 mmHg | [9] [13] |
Density | 1.2307 g/cm³ (estimated) | [7] |
Refractive Index | 1.5300 (estimated) | [7] |
Water Solubility | 0.32 g/L at 25°C | [7] |
Appearance | White to off-white crystalline solid | [7] [11] |
Storage Temperature | Below -20°C (sealed, dry conditions) | [7] |
The compound demonstrates limited water solubility, characteristic of aromatic compounds with both hydrophilic and lipophilic functional groups [7] [11]. The relatively high melting point indicates strong intermolecular interactions, likely involving hydrogen bonding between amide groups and dipole-dipole interactions from the ester functionality [7] [9].
Diacetamate possesses a unique combination of functional groups that define its chemical behavior and molecular interactions [22] [23] [26]. The compound features a para-disubstituted benzene ring with two distinct acetyl-containing functional groups positioned at opposite ends of the aromatic system.
Functional Group | Position in Molecule | Chemical Formula | Key Properties | Reference |
---|---|---|---|---|
Acetamide Group (-CONH-) | Attached to para position of benzene ring | -CONH- | Amide resonance stabilization, hydrogen bonding capability, planar geometry | [22] [23] [26] |
Phenyl Acetate Ester (-OCO-) | Acetate ester linkage at para position | -OCOCH₃ | Ester carbonyl stretch, susceptible to hydrolysis, lipophilic character | [25] [27] [29] |
Aromatic Ring (Benzene) | Central aromatic framework | C₆H₄ | Aromatic π-electron system, planar ring structure, chemical stability | [25] [26] [29] |
Methyl Groups (-CH₃) | Terminal groups on both acetyl moieties | CH₃ (two instances) | Electron-donating inductive effect, contributes to molecular recognition | [22] [23] |
Para-disubstituted Benzene | Substituents at 1,4-positions of benzene | C₆H₄- | Electronic conjugation between substituents, influences reactivity patterns | [25] [29] |
The acetamide functional group exhibits characteristic amide resonance, creating partial double bond character between the nitrogen and carbonyl carbon [22] [26]. This resonance stabilization results in restricted rotation around the carbon-nitrogen bond and contributes to the planar geometry of the amide group [23] [26]. The phenyl acetate ester moiety provides lipophilic character to the molecule while maintaining susceptibility to hydrolytic cleavage under appropriate conditions [25] [27].
The conformational behavior of diacetamate is governed by the interplay between its aromatic framework and the flexibility of the acetyl substituents [14] [15]. The central benzene ring maintains a planar configuration, providing a rigid structural foundation that influences the overall molecular geometry [15] [26].
The acetamide group adopts a planar conformation due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system [26]. This planar restriction prevents free rotation about the carbon-nitrogen bond, creating distinct conformational preferences [22] [23]. The phenyl acetate ester linkage exhibits greater conformational flexibility, allowing rotation around the aromatic carbon-oxygen bond [25] [29].
Computational studies suggest that the most stable conformation involves the acetamide and acetate groups positioned in a trans-like arrangement relative to the benzene ring, minimizing steric interactions between the methyl substituents [15]. The molecular framework demonstrates aromatic homomonocyclic characteristics with defined substituent orientations that influence intermolecular interactions and crystal packing arrangements [5] [12].
According to International Union of Pure and Applied Chemistry nomenclature standards, diacetamate is systematically named as (4-acetamidophenyl) acetate [1] [3] [5]. This systematic name reflects the compound's structural composition, identifying the acetamide substituent at the para position of the phenyl ring and the acetate ester functionality [4] [8].
The IUPAC nomenclature follows established conventions for naming aromatic compounds with multiple functional groups [18]. The base name "phenyl acetate" indicates the primary ester functionality, while the "4-acetamido" prefix specifies the location and nature of the secondary substituent [1] [5]. Alternative systematic nomenclature includes N-[4-(acetyloxy)phenyl]acetamide, emphasizing the acetamide perspective of the molecule [3] [8].
Diacetamate is recognized by numerous common names and alternative designations reflecting its structural features and chemical relationships [1] [7] [17]. The most frequently encountered synonyms include para-acetoxyacetanilide, acetaminophen acetate, and 4-acetamidophenyl acetate [1] [7] [8].
Historical nomenclature includes acetanilide derivatives such as 4-acetoxyacetanilide and N-acetyl-4-aminophenyl acetate [1] [30]. Pharmaceutical literature commonly refers to the compound as O-acetylparacetamol, highlighting its relationship to acetaminophen [1] [7]. Additional designations include 4-(acetylamino)phenyl acetate and N-[4-(acetyloxy)phenyl] acetamide [1] [10].
International nomenclature variants include the French designation "acétate de 4-acétamidophényle," Spanish "diacetamato," and Latin "diacetamatum" [17]. These multilingual designations facilitate international scientific communication and regulatory compliance [17].
Diacetamate maintains comprehensive registration across major chemical databases and regulatory systems, ensuring accurate identification and tracking throughout scientific and commercial applications [1] [3] [8].
Database/Registry | Identifier | Reference |
---|---|---|
CAS Registry Number | 2623-33-8 | [1] [3] [7] |
IUPAC InChI Key | UJAOSPFULOFZRR-UHFFFAOYSA-N | [1] [3] [4] |
ChemSpider ID | 16548 | [5] [17] |
ChEMBL ID | CHEMBL2106185 | [5] [17] |
PubChem CID | 17499 | [4] [8] |
UNII | BFG1TY61BG | [3] [17] |
DSSTox Substance ID | DTXSID2046256 | [8] [19] |
European Community Number | 220-077-6 | [8] [17] |
NSC Numbers | NSC 33893, NSC 6083, NSC 758889 | [1] [7] [8] |
Nikkaji Number | J7.636H | [8] [17] |
FDA GSRS | BFG1TY61BG | [8] |
EPA TSCA | Registered under TSCA | [8] |
The Chemical Abstracts Service registry number 2623-33-8 serves as the primary international identifier, ensuring consistent recognition across scientific literature and regulatory frameworks [1] [3] [7]. The International Chemical Identifier InChI key UJAOSPFULOFZRR-UHFFFAOYSA-N provides a unique structural hash for computational applications and database searches [1] [3] [4].
The compound maintains active registration within the United States Environmental Protection Agency Toxic Substances Control Act inventory, confirming its regulatory status for commercial applications [8]. The Food and Drug Administration Global Substance Registration System identifier BFG1TY61BG facilitates pharmaceutical regulatory processes [8].
Diacetamate occupies distinct positions within various chemical classification systems, reflecting its multifaceted structural and functional characteristics [12] [25] [29]. These classifications facilitate systematic organization within compound libraries and support targeted screening applications in pharmaceutical and chemical research [33].
Classification System | Primary Category | Secondary Category | Tertiary Category | Reference |
---|---|---|---|---|
Chemical Taxonomy | Organic Compounds | Benzenoids | Phenol Esters | [12] [25] [29] |
Functional Group Classification | Phenol Esters | Acetamide Derivatives | N-substituted Acetamides | [25] [29] [34] |
Pharmacological Classification | Acetaminophen Derivatives | Analgesic Precursors | Paracetamol Metabolites | [3] [30] [32] |
Structural Classification | Aromatic Amides | Para-disubstituted Benzenes | Bifunctional Aromatic Compounds | [25] [26] [34] |
Chemical Database Classification | Heteromolecule | Small Molecule | Pharmaceutical Intermediate | [5] [12] [19] |
Regulatory Classification | Chemical Substance | Industrial Chemical | Research Chemical | [8] [19] |
Within chemical taxonomy hierarchies, diacetamate belongs to the organic compounds kingdom, specifically classified under benzenoids as a phenol ester [12] [25] [29]. This classification reflects the compound's aromatic character and ester functionality, positioning it among structurally related compounds for comparative analysis and screening applications [25] [29].
Functional group classification systems categorize diacetamate as a phenol ester with acetamide derivative characteristics [25] [29] [34]. This dual classification acknowledges both the ester linkage to the aromatic ring and the presence of the acetamide substituent, facilitating identification of compounds with similar reactivity patterns [29] [34].
Pharmacological classification systems recognize diacetamate as an acetaminophen derivative, specifically categorized among analgesic precursors and paracetamol metabolites [3] [30] [32]. This classification reflects the compound's structural relationship to established pharmaceutical agents and its potential role in metabolic pathways [30] [32].
Chemical database systems classify diacetamate as a heteromolecule and small molecule, suitable for pharmaceutical intermediate applications [5] [12] [19]. The compound's molecular weight and structural complexity position it within screening libraries focused on drug discovery and chemical biology applications [33].
Diacetamate, also known as 4-acetamidophenyl acetate, is a synthetic organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol [3]. This compound represents the fully acetylated derivative of acetaminophen (paracetamol), where both the hydroxyl and amino groups have been substituted with acetyl moieties . The compound is classified as a phenol ester due to its structural characteristics [4].
Diacetamate exists as a white to off-white crystalline solid under standard conditions [5]. The compound displays typical properties of aromatic acetamide derivatives, with its crystalline structure reflecting the organized arrangement of molecules through intermolecular interactions . The solid-state form is stable at room temperature and exhibits characteristic handling properties consistent with pharmaceutical intermediates [6].
The solubility profile of diacetamate reflects its dual nature as both an ester and amide derivative. The compound demonstrates limited water solubility, with a measured value of 0.32 g/L at 25°C [7] [8]. This relatively low aqueous solubility is consistent with its lipophilic character, as indicated by its LogP values ranging from 0.60 to 1.64 [7] [8]. The compound exhibits enhanced solubility in organic solvents, particularly in polar aprotic solvents such as dimethyl sulfoxide, where it dissolves at concentrations exceeding 10 millimolar [9]. The solubility characteristics are influenced by the presence of both hydrophilic acetamide and hydrophobic acetate functionalities within the molecular structure [10].
Infrared spectroscopy analysis of diacetamate reveals characteristic absorption bands that are diagnostic for structural identification. The compound exhibits distinct carbonyl stretching vibrations corresponding to both the amide and ester functional groups present in the molecule [11]. Mid-infrared spectroscopy coupled with multivariate calibration models has proven effective for quantitative analysis, with partial least squares models achieving cross-validation accuracy rates of 97.98% for diacetamate identification in complex mixtures [11]. The spectroscopic fingerprint region provides additional structural confirmation through characteristic aromatic and aliphatic C-H stretching and bending vibrations [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information for diacetamate characterization. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the aromatic protons, acetyl methyl groups, and amide hydrogen [12]. The compound's nuclear magnetic resonance data has been validated for quality control purposes in pharmaceutical applications [13]. The spectroscopic analysis confirms the presence of both acetyl substituents and the para-disubstituted benzene ring system [14].
Mass spectrometry analysis of diacetamate reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis. The molecular ion peak appears at m/z 193, corresponding to the molecular weight of the compound [15]. Common fragmentation pathways include loss of acetyl groups (m/z 42) and formation of acetaminophen-related fragments [15]. The compound's fragmentation pattern has been documented in forensic applications for the identification of acetaminophen-related substances in complex matrices [16] [17].
The thermodynamic properties of diacetamate have been characterized through differential scanning calorimetry and other thermal analysis techniques. The compound exhibits a well-defined melting point of 155°C, indicating good thermal stability under normal conditions [6] [18] [7]. The estimated boiling point is 329.41°C, though this value requires experimental verification [6] [18]. The enthalpy of fusion has been precisely determined as 30.97 kJ/mol at a fusion temperature of 427.5 K (154.35°C) [19]. These thermodynamic parameters are consistent with the compound's crystalline structure and intermolecular hydrogen bonding characteristics [19].
Additional thermodynamic properties include an estimated density of 1.2307 g/cm³ and a refractive index of 1.5300 [6] [18]. The flash point has been calculated as 181.4±23.2°C, indicating moderate thermal stability and low volatility at ambient conditions [18] [7]. The vapor pressure at 25°C is negligible (0.0±0.9 mmHg), confirming the compound's low volatility profile [18].
Diacetamate demonstrates variable stability depending on environmental conditions, with hydrolytic degradation being the primary decomposition pathway. The compound undergoes hydrolysis to form acetaminophen and acetic acid under aqueous conditions . Studies have shown that the degradation rate follows first-order kinetics, with the reaction rate significantly influenced by pH and temperature [20]. Under acidic conditions, the compound exhibits enhanced stability compared to basic environments, where hydrolysis is accelerated [20].
The stability profile indicates that diacetamate can be stored under dry conditions at temperatures below -20°C to minimize degradation [6]. Photostability studies reveal that the compound should be protected from direct light exposure to prevent photodegradation [20]. The compound's stability characteristics make it suitable for use as a pharmaceutical intermediate, provided appropriate storage conditions are maintained .
Enzymatic degradation pathways have been identified in biological systems, where gut microbiota can metabolize diacetamate through deacetylation processes [21]. This biological transformation contributes to the compound's potential as a prodrug system, where controlled release of acetaminophen can be achieved through microbial metabolism [21]. The degradation kinetics in biological systems follow distinct patterns compared to chemical hydrolysis, with bacterial enzymes facilitating specific deacetylation reactions [21].
Property | Value | Units | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₁₁NO₃ | - | [3] |
Molecular Weight | 193.20 | g/mol | [3] |
Melting Point | 155 | °C | [6] [18] [7] |
Boiling Point | 329.41 | °C | [6] [18] |
Density | 1.2307 | g/cm³ | [6] [18] |
Water Solubility | 0.32 | g/L | [7] [8] |
Enthalpy of Fusion | 30.97 | kJ/mol | [19] |
Fusion Temperature | 427.5 | K | [19] |
Flash Point | 181.4±23.2 | °C | [18] [7] |
Vapor Pressure | 0.0±0.9 | mmHg | [18] |
Irritant